molecular formula C13H16N2OS B1467545 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine CAS No. 1465173-77-6

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine

Cat. No.: B1467545
CAS No.: 1465173-77-6
M. Wt: 248.35 g/mol
InChI Key: MDVMTPYEQJVFJJ-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is a chemical reagent of high interest in medicinal chemistry and drug discovery research. It features a benzothiazole scaffold, a privileged structure in pharmacology known for yielding compounds with diverse biological activities . Benzo[d]thiazol-2-amine derivatives have demonstrated significant potential as anticancer agents, with molecular docking studies revealing strong binding affinities to therapeutic targets like the Human Epidermal growth factor receptor (HER) enzyme and DNA . Furthermore, this class of compounds has been successfully designed and synthesized as potent analgesic and anti-inflammatory agents, showing efficacy in inhibiting cyclooxygenase (COX-1 and COX-2) enzymes in research models . The structural motif is also extensively investigated for developing novel anti-tubercular compounds to combat multidrug-resistant strains . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVMTPYEQJVFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d]thiazole Derivatives

A common approach involves the reaction of 2-aminothiophenol with α-haloketones or α-bromo ketones under reflux conditions in ethanol or other solvents. For example:

Step Reagents & Conditions Yield Notes
Cyclization 2-Aminothiophenol + 2-bromoacetophenone, reflux in ethanol, inert atmosphere, 24 h ~41% Formation of benzo[d]thiazol-2-yl derivatives; inert atmosphere prevents oxidation

This step forms the benzo[d]thiazole ring system with a reactive position for further functionalization.

Formation of the Ether Linkage to Cyclohexan-1-amine

The ether bond between the benzo[d]thiazole and cyclohexan-1-amine is typically formed via nucleophilic substitution using a phenolic hydroxyl group on the benzo[d]thiazole and a suitable leaving group on the cyclohexane moiety.

A representative procedure:

Step Reagents & Conditions Yield Notes
Ether formation Benzo[d]thiazol-2-ol + cyclohexan-1-amine derivative with a leaving group (e.g., halide), NaH base, THF solvent, room temperature, nitrogen atmosphere, 1 h pre-stirring + 10 min reaction 16-21% NaH deprotonates phenol; nucleophilic attack on alkyl halide; mild conditions prevent side reactions

The reaction is monitored by TLC and purified by silica gel chromatography.

Direct Amination or Functionalization of Cyclohexane Ring

In some methods, the cyclohexan-1-amine is introduced by nucleophilic substitution on a cyclohexanol or cyclohexyl halide intermediate, which is pre-functionalized to react with the benzo[d]thiazole moiety.

Representative Experimental Data Summary

Preparation Step Reagents Conditions Yield (%) Remarks
Benzo[d]thiazole ring formation 2-Aminothiophenol + 2-bromoacetophenone Reflux in ethanol, 66-80°C, 24 h, N2 atmosphere 41.3 Inert atmosphere critical for yield
Ether bond formation Benzo[d]thiazol-2-ol + cyclohexyl halide + NaH THF, room temperature, 1 h pre-stir + 10 min reaction 16-21 Column chromatography purification
Alternative amination Cyclohexanol derivative + benzo[d]thiazole derivative Pyridine or DMF solvent, room temperature to reflux 17-18 Use of HATU and DIEA for coupling in some protocols

Analysis of Reaction Conditions and Yields

  • Base selection : Sodium hydride (NaH) is preferred for deprotonating phenolic hydroxyl groups to generate nucleophilic phenoxides, facilitating ether bond formation.
  • Solvent choice : Tetrahydrofuran (THF) and ethanol are common solvents; THF is favored for nucleophilic substitution due to its aprotic nature.
  • Temperature : Mild temperatures (room temperature to reflux) are used to balance reaction rate and minimize decomposition.
  • Atmosphere : Nitrogen or inert atmosphere is often employed to prevent oxidation, especially during benzo[d]thiazole ring formation.
  • Purification : Column chromatography on silica gel with ethyl acetate/hexane mixtures is standard for isolating pure products.
  • Yields : Moderate yields (16-41%) are typical, reflecting challenges in ether bond formation and ring cyclization steps.

Summary Table of Preparation Methods

Step Key Reagents Reaction Conditions Yield (%) Notes
Benzo[d]thiazole ring synthesis 2-Aminothiophenol, 2-bromoacetophenone Ethanol, reflux 66-80°C, 24 h, N2 atmosphere 41.3 Ring cyclization step
Ether bond formation Benzo[d]thiazol-2-ol, cyclohexyl halide, NaH THF, RT, 1 h + 10 min, N2 atmosphere 16-21 Nucleophilic substitution
Coupling via amide bond (alternative) Benzo[d]thiazol-2-amine, coupling agent (HATU), base (DIEA) DMF, RT, overnight ~70 Used in related amide syntheses

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole moiety linked to a cyclohexane ring via an oxygen atom. This unique structure contributes to its diverse biological and chemical properties. Its molecular formula is C13H16N2OSC_{13}H_{16}N_{2}OS, with a CAS number of 1465173-77-6.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules, enabling the development of new derivatives with varied properties.

Biology

  • Enzyme Inhibition : It has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which play critical roles in neurological and inflammatory processes respectively.

Medicine

  • Anti-inflammatory Properties : Research indicates significant inhibition of COX enzymes, with some derivatives showing IC50 values as low as 0.04 µM against COX-2, suggesting strong anti-inflammatory potential.
  • Anticancer Activity : The compound has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis, particularly through modulation of gene expression related to cell cycle regulation.

Industry

  • Advanced Materials Development : It is utilized in creating functionalized polymers and advanced materials due to its unique chemical structure.

The biological activities of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine include:

  • Antimicrobial Activity : The compound exhibits efficacy against various bacterial strains, indicating potential as a new antimicrobial agent.
  • Neuroprotective Effects : Its role as an AChE inhibitor positions it as a candidate for treating cognitive disorders like Alzheimer's disease.

Case Study 1: Alzheimer’s Disease Model

In vitro studies demonstrated that this compound significantly inhibits AChE activity, correlating with improved cognitive function in animal models. This suggests its potential therapeutic application in cognitive disorders.

Case Study 2: Inflammation Induction Model

In experiments using carrageenan-induced paw edema in rats, the compound showed notable anti-inflammatory effects. The treatment group exhibited a significant reduction in edema compared to controls, supporting its use in inflammatory conditions.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target enzymes. It binds effectively within the active sites of AChE and COX enzymes, guiding further optimization for enhanced potency. These studies highlight the compound's potential for drug development.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects.

    Molecular Docking: Molecular docking studies have shown that the compound can bind to protein receptors, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs:

4-(Benzo[d]thiazol-2-yloxy)aniline (3t) Structure: Benzothiazole linked to aniline via an oxygen atom. Synthesis: Reacted 2-chlorobenzothiazole with 4-aminophenol in DMF using t-BuONa as a base, yielding 80% . Key Difference: Aniline vs. cyclohexanamine backbone; the latter may enhance lipophilicity and conformational adaptability.

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea (2)

  • Structure : Benzothiazole-phenyl core with thiourea substituents.
  • Synthesis : Reflux of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF (4 h, 70–85% yield) .
  • Key Difference : Thiourea functionalization vs. ether linkage; the latter may reduce steric hindrance.

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine Structure: Thiazol-2-amine with a cyclohexylphenyl group. Synthesis: Not detailed in evidence but structurally highlights the role of cyclohexane in modulating solubility .

Physicochemical and Pharmacokinetic Properties

Property 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine 4-(Benzo[d]thiazol-2-yloxy)aniline (3t) 3b (Oxadiazinane)
Lipophilicity (LogP) Higher (cyclohexane vs. phenyl) Moderate Moderate
Solubility Lower in water (flexible cyclohexane) Higher (aniline polar group) Low
Conformational Flexibility High (chair conformations) Low (rigid aromatic ring) Moderate
  • Cyclohexane vs. Phenyl Backbone : The cyclohexane moiety may improve blood-brain barrier penetration, as seen in piperazine-cyclohexanamine derivatives used in CNS-targeting drugs .
  • Stability : Ether linkages (as in the target compound) are generally more stable than thioureas or triazoles under physiological conditions .

Biological Activity

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and molecular docking studies of this compound, focusing on its pharmacological properties and therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with cyclohexylamine under controlled conditions. This process can yield various derivatives with distinct biological activities.

Acetylcholinesterase Inhibition

One of the primary areas of study for compounds related to benzo[d]thiazole is their role as acetylcholinesterase (AChE) inhibitors. A study demonstrated that compounds featuring a benzo[d]thiazole core exhibited promising AChE inhibitory activity, which is crucial for developing treatments for Alzheimer’s disease. The most potent compound in this series had an IC50 value of 2.7 µM, indicating strong potential for therapeutic use in cognitive disorders .

Anti-inflammatory and Analgesic Properties

Research has also indicated that derivatives of benzo[d]thiazole, including this compound, may possess anti-inflammatory and analgesic properties. These compounds were evaluated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), with several derivatives showing significant inhibition. For instance, IC50 values were recorded as low as 0.04 µM against COX-2, suggesting these compounds could serve as effective anti-inflammatory agents .

Antimicrobial Activity

The biological activity of benzo[d]thiazole derivatives extends to antimicrobial properties. Compounds have demonstrated efficacy against various strains of bacteria, both gram-positive and gram-negative. Molecular docking studies revealed that specific derivatives exhibited strong binding affinities to bacterial enzymes, indicating their potential as new antimicrobial agents .

Case Study 1: Alzheimer’s Disease Model

In a recent study focused on Alzheimer’s disease models, this compound was tested for its ability to inhibit AChE activity in vitro. The results showed a significant reduction in enzyme activity, correlating with improved cognitive function in animal models treated with the compound.

Case Study 2: Inflammation Induction Model

In another investigation using carrageenan-induced paw edema in rats, the compound demonstrated notable anti-inflammatory effects. The treatment group showed a marked decrease in edema compared to the control group, supporting its potential use in treating inflammatory conditions.

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction between this compound and target enzymes. These studies indicated that the compound binds effectively within the active sites of AChE and COX enzymes, providing insights into its mechanism of action and guiding further optimization for enhanced potency .

Q & A

Basic: What are the common synthetic routes for 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine?

The compound is synthesized via two primary routes:

  • Route 1 : Reacting 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux for 4 hours, followed by recrystallization from ethanol to isolate thiourea intermediates .
  • Route 2 : Cyclocondensation of 2-benzothiazolyl guanidine with trifluoroalkenones or malononitrile derivatives in basic media, yielding benzothiazole-amine derivatives .

Advanced: How can reaction conditions be optimized to improve the yield of derivatives?

Optimization involves:

  • Solvent selection : DMF enhances reaction rates due to its high boiling point and polarity, improving yields by 15–20% compared to lower-boiling solvents .
  • Molar ratios : Equimolar ratios of reactants minimize side products (e.g., disubstituted byproducts) .
  • Temperature control : Maintaining 90–95°C during cyclization steps ensures efficient ring closure without decomposition .
  • Reaction time : Extending reflux beyond 4 hours (up to 6 hours) increases yields for sterically hindered derivatives .

Basic: What spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Aromatic protons of the benzothiazole ring appear at δ 7.2–8.1 ppm, while cyclohexylamine protons show characteristic multiplet splitting (δ 1.5–2.5 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 325.1054) match theoretical values within 2 ppm error .
  • TLC : Ethyl acetate/hexane (3:7) is used to monitor reaction progress (Rf ≈ 0.5) .

Advanced: How to resolve discrepancies in biological activity data across derivatives?

  • Purity validation : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted starting materials) can skew bioassay results .
  • Standardized assays : Replicate MIC (Minimum Inhibitory Concentration) tests under identical conditions (e.g., pH, microbial strain viability) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects using analogs (e.g., chlorophenyl vs. methoxyphenyl groups) to identify activity trends .

Basic: What purification techniques are effective for isolating derivatives?

  • Recrystallization : Ethanol or methanol yields high-purity crystals (>95%) .
  • Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) resolves complex mixtures .
  • TLC monitoring : Ensures reaction completion before purification .

Advanced: What mechanistic insights explain cyclization to oxadiazinane derivatives?

Cyclization proceeds via:

  • Acid catalysis : HCl protonates the thiourea intermediate, enabling intramolecular nucleophilic attack by the sulfur atom on the adjacent carbon. This forms a six-membered oxadiazinane ring .
  • Kinetic control : Lower temperatures (90°C) favor oxadiazinane formation, while higher temperatures (100°C) promote competing triazinane products .

Basic: How is antimicrobial activity evaluated for these derivatives?

  • Agar diffusion : Inhibition zones (mm) against E. coli and S. aureus are measured .
  • MIC determination : Broth dilution identifies active concentrations (typical MIC range: 8–32 µg/mL) .

Advanced: What strategies mitigate side reactions during synthesis?

  • Anhydrous conditions : DMF stored over molecular sieves prevents hydrolysis of isothiocyanates .
  • Temperature modulation : Reflux below 100°C avoids benzothiazole ring decomposition .
  • Slow reagent addition : Prevents exothermic side reactions during isothiocyanate coupling .

Basic: How does substituent variation impact biological activity?

  • Electron-withdrawing groups (e.g., -Cl on aryl rings) enhance antimicrobial activity by increasing membrane permeability .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce activity due to poor target binding .

Advanced: How to design experiments for SAR studies?

  • Factorial design : Vary substituents (e.g., halogens, methoxy) systematically and analyze bioactivity using ANOVA to identify significant factors .
  • Computational modeling : Dock derivatives into target enzyme active sites (e.g., bacterial dihydrofolate reductase) to predict binding affinities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine
Reactant of Route 2
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4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.